molecular formula C9H13NS B262462 3,5-Dimethyl-4-(methylsulfanyl)phenylamine

3,5-Dimethyl-4-(methylsulfanyl)phenylamine

Cat. No. B262462
M. Wt: 167.27 g/mol
InChI Key: CGVORISKZHZSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-(methylsulfanyl)phenylamine is a chemical compound that belongs to the class of phenylamines. It is commonly referred to as 3,5-Dimethyl-4-(methylthio)phenethylamine or 3,5-Dimethyl-4-(methylthio)phenylethylamine. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine is not fully understood. However, it is believed that this compound acts as a selective serotonin reuptake inhibitor (SSRI). It is thought to inhibit the reuptake of serotonin in the brain, leading to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-Dimethyl-4-(methylsulfanyl)phenylamine in lab experiments is its potential use as a selective serotonin reuptake inhibitor. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine. One potential direction is the investigation of its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective and potent analogs of this compound for use in research and drug development. Additionally, the potential interactions of this compound with other neurotransmitters and receptors in the brain should be further explored to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine can be achieved through several methods. One of the most common methods involves the reaction of 3,5-dimethyl-4-nitrophenylamine with dimethyl sulfide in the presence of a reducing agent such as iron powder. Another method involves the use of thiol reagents such as thiourea or thioglycolic acid to react with 3,5-dimethyl-4-nitrophenylamine.

Scientific Research Applications

The potential applications of 3,5-Dimethyl-4-(methylsulfanyl)phenylamine in scientific research are vast. This compound has been studied for its potential use as a neurotransmitter in the brain. It has also been investigated for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3,5-dimethyl-4-methylsulfanylaniline

InChI

InChI=1S/C9H13NS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,10H2,1-3H3

InChI Key

CGVORISKZHZSQT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1SC)C)N

Canonical SMILES

CC1=CC(=CC(=C1SC)C)N

Origin of Product

United States

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